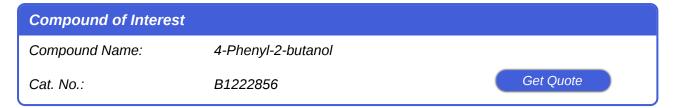


Spectroscopic Profile of 4-Phenyl-2-Butanol: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alcohol **4-phenyl-2-butanol**, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **4-phenyl-2-butanol** is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below, offering a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data of 4-Phenyl-2-Butanol



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.25 - 7.15	Multiplet	-	5H	Aromatic protons (C ₆ H ₅)
3.77	Sextet	6.2	1H	СН-ОН
2.72	Triplet	7.8	2H	Ph-CH₂
1.73	Multiplet	-	2H	CH2-CH(OH)
2.39	Singlet	-	1H	ОН
1.19	Doublet	6.2	3H	СН₃

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.

Table 2: ¹³C NMR Spectroscopic Data of 4-Phenyl-2-

Butanol

Chemical Shift (δ) ppm	Assignment	
142.1	C (quaternary, aromatic)	
128.4	CH (aromatic)	
128.3	CH (aromatic)	
125.8	CH (aromatic)	
67.3	СН-ОН	
40.8	Ph-CH ₂	
32.2	CH ₂ -CH(OH)	
23.6	СН₃	

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.





Table 3: Infrared (IR) Spectroscopic Data of 4-Phenyl-2-

Butanol

Butanoi				
Wavenumber (cm⁻¹)	Intensity	Assignment		
3360	Strong, Broad	O-H stretch (alcohol)		
3025	Medium	C-H stretch (aromatic)		
2965, 2925, 2855	Strong	C-H stretch (aliphatic)		
1605, 1495, 1450	Medium to Weak	C=C stretch (aromatic ring)		
1090	Strong	C-O stretch (secondary alcohol)		
745, 695	Strong	C-H bend (out-of-plane, monosubstituted benzene)		

Sample preparation: Neat liquid film on NaCl plates.

Table 4: Mass Spectrometry (MS) Data of 4-Phenyl-2-

Butanol

m/z	Relative Intensity (%)	Proposed Fragment
150	15	[M] ⁺ (Molecular Ion)
132	25	[M - H ₂ O] ⁺
117	100	[M - CH₃CHO]+
105	30	[C ₈ H ₉]+
91	85	[C ₇ H ₇]+ (Tropylium ion)
77	20	[C ₆ H ₅]+
45	40	[CH₃CHOH]+
	·	

Ionization method: Electron Ionization (EI) at 70 eV.



Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-phenyl-2-butanol** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 1 second.
 - Number of Scans: 16.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled single-pulse sequence is used.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 2 seconds.
 - Relaxation Delay: 2 seconds.



Number of Scans: 1024.

 Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **4-phenyl-2-butanol** is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

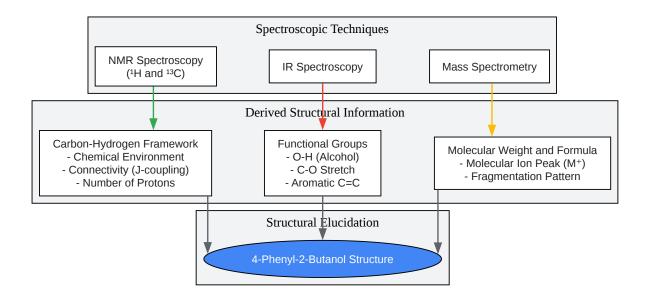
- Sample Introduction: A dilute solution of **4-phenyl-2-butanol** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
- Instrumentation: An electron ionization (EI) mass spectrometer is used.
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.



- Source Temperature: 200 °C.
- Mass Range: m/z 40-500.
- Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their mass-to-charge ratio (m/z). The most intense peak (base peak) is assigned a relative intensity of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-phenyl-2-butanol** using the discussed spectroscopic techniques.



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Caption: Workflow for the structural determination of **4-phenyl-2-butanol**.

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